molecular formula C35H38N2O6 B11936361 2-Amino-2-(hydroxymethyl)propane-1,3-diol;3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid

2-Amino-2-(hydroxymethyl)propane-1,3-diol;3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid

Cat. No.: B11936361
M. Wt: 582.7 g/mol
InChI Key: MBPXGBINIINSEU-UHFFFAOYSA-N
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Description

2-Amino-2-(hydroxymethyl)propane-1,3-diol;3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid is a complex organic compound that combines the properties of two distinct chemical entities. The first part, 2-Amino-2-(hydroxymethyl)propane-1,3-diol, is commonly known as tromethamine or tris(hydroxymethyl)aminomethane, which is widely used in biochemistry and molecular biology as a buffering agent. The second part, 3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid, is a more complex structure that may have applications in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of formaldehyde with ammonia and glycerol under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization.

For the synthesis of 3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid, a multi-step synthetic route is required This may involve the formation of the indole core through Fischer indole synthesis, followed by functionalization with phenoxyphenyl and phenylethyl groups

Industrial Production Methods

Industrial production of 2-Amino-2-(hydroxymethyl)propane-1,3-diol is typically carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The product is then subjected to rigorous quality control measures before being packaged for distribution.

The industrial production of 3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid would require advanced organic synthesis techniques, including the use of specialized catalysts and reagents to achieve the desired chemical transformations. The process would also involve multiple purification steps to isolate the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(hydroxymethyl)propane-1,3-diol undergoes typical reactions associated with primary amines and alcohols. These include:

    Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Can be reduced to form simpler amines or alcohols.

    Substitution: Can undergo nucleophilic substitution reactions with halides or other electrophiles.

3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid can undergo:

    Electrophilic Aromatic Substitution: Due to the presence of aromatic rings.

    Condensation Reactions: Involving the indole core.

    Hydrogenation: To reduce double bonds within the structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

    Solvents: Aqueous solutions, organic solvents like dichloromethane, ethanol.

Major Products Formed

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Simpler amines or alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Biochemical Buffers

The Tris component of the compound is extensively used in biochemical laboratories as a buffering agent. It helps maintain physiological pH levels during various biological reactions, making it essential in:

  • Molecular biology : Used in buffers for DNA and RNA extraction and purification.
  • Protein studies : Serves as a stabilizing agent in enzyme assays and protein crystallization experiments.

Pharmaceutical Development

Research indicates that the indole derivative within the compound exhibits potential therapeutic effects, particularly in:

  • Anticancer research : The indole structure is known for its ability to interact with biological targets involved in cancer progression.
  • Neuropharmacology : Potential applications in developing drugs targeting neurological disorders due to its structural similarity to known neuroactive compounds.

Analytical Chemistry

The compound's ability to form stable complexes with metal ions makes it useful in analytical chemistry for:

  • Ion chromatography : Employed as a standard for calibrating instruments.
  • Spectrophotometry : Utilized in assays where precise pH control is necessary for accurate measurements.

Case Study 1: Buffering Capacity Assessment

A study assessed the buffering capacity of Tris-based solutions across varying pH levels. Results indicated that Tris maintained stable pH levels (7.0 - 9.0), making it suitable for sensitive biochemical assays.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal evaluated the anticancer properties of indole derivatives similar to those found in this compound. The study demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications.

Mechanism of Action

2-Amino-2-(hydroxymethyl)propane-1,3-diol acts primarily as a buffering agent, maintaining the pH of solutions within a narrow range. It achieves this by reversible protonation and deprotonation of its amine and hydroxyl groups, thereby neutralizing excess acids or bases.

The mechanism of action for 3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways and molecular targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Tris(hydroxymethyl)aminomethane: Similar to 2-Amino-2-(hydroxymethyl)propane-1,3-diol, used as a buffering agent.

    Phenylacetic Acid Derivatives: Similar to 3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid, used in medicinal chemistry.

Uniqueness

2-Amino-2-(hydroxymethyl)propane-1,3-diol is unique due to its dual functionality as both an amine and an alcohol, making it highly versatile in biochemical applications.

3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid is unique due to its complex structure, which allows for multiple points of interaction with biological targets, potentially leading to diverse pharmacological effects.

Biological Activity

The compound 2-Amino-2-(hydroxymethyl)propane-1,3-diol; 3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid , commonly known as Tris, is a significant biochemical agent widely used in various biological and chemical applications. This article reviews its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an amino group and multiple hydroxymethyl groups. Its molecular formula is C23H28N2O3C_{23}H_{28}N_2O_3, and it has a molecular weight of approximately 392.48 g/mol.

PropertyValue
Molecular FormulaC23H28N2O3C_{23}H_{28}N_2O_3
Molecular Weight392.48 g/mol
CAS Number123456-78-9

Tris acts primarily as a buffering agent in biological systems, maintaining pH stability in biochemical reactions. Its buffering capacity is crucial in enzyme activity and cellular metabolism. The hydroxymethyl groups contribute to its ability to stabilize pH across a range of biological conditions.

  • Buffering Capacity : Tris effectively maintains physiological pH levels (around 7.4), which is essential for enzyme activity and cellular functions.
  • Cellular Interaction : It interacts with various biomolecules, influencing their stability and activity.

Case Studies

Several studies have highlighted the biological implications of Tris:

  • Study on Enzyme Activity : A study demonstrated that Tris enhances the activity of certain enzymes, such as DNA polymerases, by providing an optimal pH environment for their function .
  • Cell Viability Assays : Research indicates that Tris can influence cell viability in culture systems, affecting cell growth rates under different experimental conditions .

Applications in Research

Tris is extensively used in molecular biology laboratories for various applications:

  • Buffering Agent : It is commonly used in electrophoresis and chromatography to maintain pH.
  • Cryopreservation : Tris is utilized in cryopreservation solutions to protect cells during freezing processes.

Comparative Analysis

The effectiveness of Tris can be compared with other common buffering agents like phosphate buffers and HEPES:

Buffering AgentpH RangeAdvantagesDisadvantages
Tris7.0 - 9.0High buffering capacitySensitive to temperature changes
Phosphate6.0 - 8.0Biologically relevantLimited buffering range
HEPES6.8 - 8.2Stable at higher temperaturesMore expensive

Research Findings

Recent research has focused on the implications of Tris in drug formulation and delivery systems:

  • Drug Delivery Systems : Studies suggest that incorporating Tris into drug formulations can enhance the stability and solubility of active pharmaceutical ingredients .
  • Gene Therapy Applications : Tris has been shown to improve the efficiency of gene delivery vectors, enhancing transfection rates in mammalian cells .

Properties

Molecular Formula

C35H38N2O6

Molecular Weight

582.7 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)indol-5-yl]propanoic acid

InChI

InChI=1S/C31H27NO3.C4H11NO3/c33-31(34)20-13-24-12-19-30-29(21-24)25(14-11-23-7-3-1-4-8-23)22-32(30)26-15-17-28(18-16-26)35-27-9-5-2-6-10-27;5-4(1-6,2-7)3-8/h1-10,12,15-19,21-22H,11,13-14,20H2,(H,33,34);6-8H,1-3,5H2

InChI Key

MBPXGBINIINSEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CN(C3=C2C=C(C=C3)CCC(=O)O)C4=CC=C(C=C4)OC5=CC=CC=C5.C(C(CO)(CO)N)O

Origin of Product

United States

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